Coumarin-C2-exo-BCN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin-C2-exo-BCN is a dye derivative of Coumarin, featuring the hydrophilic bidentate macrocyclic ligand exo-BCN. This compound is particularly notable for its applications in click chemistry, where exo-BCN can react with azide-containing molecules to form stable triazoles under catalyst-free conditions . The compound’s unique structure and properties make it a valuable tool in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin-C2-exo-BCN typically involves the incorporation of the exo-BCN ligand into the Coumarin structure. This process can be achieved through various synthetic routes, including:
Knoevenagel Reaction: This method involves the condensation of Coumarin with aldehydes in the presence of a base, leading to the formation of Coumarin derivatives.
Pechmann Condensation: This classic method involves the reaction of phenols with β-ketoesters in the presence of acid catalysts to form Coumarin derivatives.
Transition Metal Catalysis: Modern methods often employ transition metal catalysts to facilitate the formation of Coumarin derivatives through C-H bond activation and functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact. Industrial processes often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Coumarin-C2-exo-BCN undergoes various chemical reactions, including:
Click Chemistry: The exo-BCN ligand reacts with azide-containing molecules to form stable triazoles without the need for a catalyst.
Oxidation and Reduction: Coumarin derivatives can undergo oxidation and reduction reactions, leading to the formation of various functionalized products.
Substitution Reactions:
Common Reagents and Conditions
Azides: Used in click chemistry reactions with exo-BCN to form triazoles.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used for reduction reactions.
Major Products
Triazoles: Formed from click chemistry reactions with azides.
Functionalized Coumarins: Resulting from oxidation, reduction, and substitution reactions
Scientific Research Applications
Coumarin-C2-exo-BCN has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye and in click chemistry for the synthesis of complex molecules
Biology: Employed in fluorescent labeling of biomolecules and in imaging studies.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of new materials and sensors.
Mechanism of Action
The mechanism of action of Coumarin-C2-exo-BCN primarily involves its ability to participate in click chemistry reactions. The exo-BCN ligand reacts with azide-containing molecules to form stable triazoles, which can be used to link various biomolecules and synthetic compounds . This property makes it a valuable tool in bioconjugation and material science.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, widely used as a fluorescent dye and in medicinal chemistry.
Coumarin-3-carboxylic acid: Another Coumarin derivative with applications in fluorescence and as a building block for more complex molecules.
Coumarin-6: A fluorescent dye used in various imaging applications.
Uniqueness
Coumarin-C2-exo-BCN stands out due to its incorporation of the exo-BCN ligand, which enables catalyst-free click chemistry reactions. This unique feature allows for the efficient and selective formation of triazoles, making it a versatile tool in various scientific fields .
Properties
Molecular Formula |
C27H33N3O5 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C27H33N3O5/c1-3-30(4-2)19-12-11-18-15-22(26(32)35-24(18)16-19)25(31)28-13-14-29-27(33)34-17-23-20-9-7-5-6-8-10-21(20)23/h11-12,15-16,20-21,23H,3-4,7-10,13-14,17H2,1-2H3,(H,28,31)(H,29,33)/t20-,21+,23? |
InChI Key |
LUYLWVCNHATAEN-TYABSZSSSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4 |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)OCC3C4C3CCC#CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.